3-Chloro-2,6-difluorobenzotrifluoride

Beschreibung

Significance of Polyhalogenated Trifluoromethylated Aromatics in Contemporary Chemical Research

Polyhalogenated trifluoromethylated aromatic compounds are of considerable importance in contemporary chemical research, primarily due to the profound impact of fluorine and other halogens on molecular properties. The trifluoromethyl group (-CF3) is a key substituent in medicinal chemistry and materials science. beilstein-journals.org It is known for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. beilstein-journals.org The incorporation of a -CF3 group can significantly enhance the biological activity, bioavailability, and pharmacokinetic profile of drug candidates. beilstein-journals.org

The presence of multiple halogen atoms (chloro and fluoro) on the aromatic ring further modulates the electronic and steric properties of the molecule. Fluorine atoms, with their high electronegativity and small size, can influence molecular conformation and binding affinities to biological targets. beilstein-journals.org Chlorine atoms also contribute to the electronic landscape of the molecule and provide reactive sites for further chemical transformations. This multi-faceted substitution pattern makes polyhalogenated trifluoromethylated aromatics versatile scaffolds for the design of novel pharmaceuticals, agrochemicals, and advanced materials. epo.orggoogleapis.comgoogle.com

Overview of Benzotrifluoride (B45747) Derivatives as Key Building Blocks in Synthetic Chemistry

Benzotrifluoride derivatives, characterized by a trifluoromethyl group attached to a benzene (B151609) ring, are fundamental building blocks in synthetic chemistry. epo.org They serve as precursors to a wide array of more complex molecules. The trifluoromethyl group's electron-withdrawing properties activate the aromatic ring for certain reactions and deactivate it for others, providing chemists with strategic control over synthetic pathways.

These derivatives are utilized in the synthesis of various commercial products, including crop protection chemicals, insecticides, pharmaceuticals, and dyes. epo.org Their utility stems from their relative stability and the ability to undergo a variety of chemical transformations at different positions on the aromatic ring. The introduction of other substituents, such as halogens, further expands their synthetic potential, allowing for the creation of a diverse library of compounds with tailored properties. epo.orggoogleapis.com

Current Research Landscape and Academic Focus on 3-Chloro-2,6-difluorobenzotrifluoride

While extensive research exists for the broader class of polyhalogenated benzotrifluorides, the specific academic focus on this compound is still an emerging area. Much of the available information comes from chemical suppliers and patent literature, indicating its use as a specialized building block.

Current research efforts are likely directed towards leveraging its unique substitution pattern for the synthesis of novel bioactive molecules and functional materials. The arrangement of the chloro and fluoro substituents, in conjunction with the trifluoromethyl group, presents interesting possibilities for regioselective reactions. Academic investigations would likely explore its reactivity in various cross-coupling and nucleophilic substitution reactions to access new chemical space. The development of efficient synthetic routes to this compound and its derivatives is also a probable area of academic interest.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1099597-36-0 |

| Molecular Formula | C7H2ClF5 |

| Molecular Weight | 216.54 g/mol |

| Boiling Point (Predicted) | 151.6 ± 35.0 °C |

| Density (Predicted) | 1.510 ± 0.06 g/cm³ |

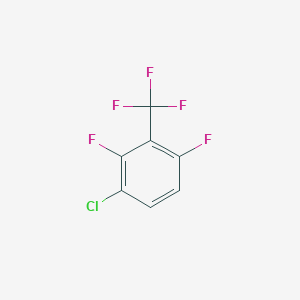

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2,4-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABHDJHDUYGAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600600 | |

| Record name | 1-Chloro-2,4-difluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-36-0 | |

| Record name | 1-Chloro-2,4-difluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 2,6 Difluorobenzotrifluoride and Analogues

Halogenation and Halogen Exchange Reactions in Fluorinated Benzotrifluoride (B45747) Synthesis

The strategic placement of halogen atoms on the benzotrifluoride core is fundamental to the synthesis of complex analogues. This is typically achieved through direct halogenation of a pre-existing ring or by substituting one halogen for another, a process known as halogen exchange.

Regioselective Halogenation Strategies for Aromatic Systems

In the synthesis of chlorinated benzotrifluorides, molecular chlorine is often used in the presence of a catalyst system. For instance, the replacement of nitro groups with chlorine on a nitrobenzotrifluoride precursor can be achieved using chlorine gas with a catalyst comprising a metal salt (like ferric chloride or aluminum trichloride) and a sulfur compound (such as sulfur monochloride). epo.orggoogleapis.com This process is typically conducted in the liquid phase at elevated temperatures, often between 150°C and 220°C. googleapis.com The specific isomer obtained depends on the substitution pattern of the starting material, illustrating the principle of regioselective synthesis.

Table 1: Catalytic Systems for Regioselective Chlorination

| Catalyst Component A | Catalyst Component B | Temperature Range | Application Example |

|---|---|---|---|

| Ferric Chloride (FeCl₃) | Sulfur Monochloride (S₂Cl₂) | 180-200°C | Chlorination of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) googleapis.com |

| Aluminum Chloride (AlCl₃) | 1,2-bis(phenylthio)ethane | ~200°C | Chlorination of 4-chloro-3,5-dinitrobenzotrifluoride epo.orggoogleapis.com |

This table summarizes catalyst systems and conditions used in the regioselective chlorination of nitrobenzotrifluoride derivatives.

Chlorine-Fluorine Exchange Protocols: Mechanistic Aspects and Yield Optimization

A crucial step in the synthesis of many fluorinated benzotrifluorides is the substitution of chlorine atoms with fluorine. This halogen exchange (Halex) reaction is a versatile method for introducing fluorine into aromatic systems. The efficiency of this exchange is highly dependent on the position of the chlorine atom relative to activating groups like -CF3. Chlorine atoms in the ortho- and para-positions to the trifluoromethyl group are significantly more activated towards nucleophilic substitution and can be replaced with relative ease, whereas those in the meta-position are much more difficult to substitute. google.comgoogle.com

Alkali metal fluorides are common and economical reagents for chlorine-fluorine exchange reactions. thieme-connect.de Potassium fluoride (B91410) (KF) is frequently the reagent of choice for converting chlorobenzotrifluorides to their fluorinated counterparts. google.com These reactions are typically performed at high temperatures in polar aprotic solvents like dimethylformamide (DMF) or sulfolane.

The reactivity of alkali metal fluorides follows the order LiF < NaF < KF < CsF. Lithium fluoride is the least reactive and rarely used. thieme-connect.de Sodium fluoride is more effective than lithium fluoride but less so than potassium fluoride. thieme-connect.de The selection of the fluoride source and reaction conditions is critical for optimizing the yield and preventing side reactions. For example, 3,4-dichlorobenzotrifluoride (B146526) has been used as a precursor to prepare 3,4-difluorobenzotrifluoride (B53430) via a KF exchange reaction. sigmaaldrich.com

Table 2: Conditions for Chlorine-Fluorine Exchange with Alkali Metal Fluorides

| Starting Material | Fluorinating Agent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Chlorobenzotrifluorides | Potassium Fluoride (KF) | Not Specified | Not Specified | Fluorinated Benzotrifluorides | google.com |

This table provides examples of chlorine-fluorine exchange reactions on benzotrifluoride systems using potassium fluoride.

On an industrial scale, gas-phase fluorination using anhydrous hydrogen fluoride (HF) is an important process. This method is often employed for the synthesis of benzotrifluorides from benzotrichlorides but is also relevant for chlorine-fluorine exchange on the aromatic ring. The reaction is carried out at high temperatures in the presence of a catalyst.

Commonly used catalysts include aluminum fluoride, which can be prepared by various conventional methods. epo.org The process involves passing the chlorinated aromatic compound and hydrogen fluoride gas over the heated catalyst bed. epo.orggoogleapis.com The catalytic activity can be maintained for extended periods, sometimes by co-feeding a small amount of chlorine gas into the reactor, which helps prevent the reduction of the catalyst's effectiveness. epo.orggoogleapis.com This method offers advantages in terms of continuous operation and handling of the corrosive reagents.

Table 3: Gas-Phase Fluorination of Benzotrichloride (B165768) Derivatives with HF

| Starting Material | Catalyst | Co-reagent (optional) | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Benzotrichloride | Aluminum Fluoride | Chlorine | Not Specified | 97% | googleapis.com |

This table illustrates typical conditions and high yields achieved in the gas-phase synthesis of benzotrifluoride derivatives from benzotrichloride precursors using an aluminum fluoride catalyst.

Introduction of the Trifluoromethyl Group in Aromatic Compounds

The synthesis of any benzotrifluoride derivative begins with the introduction of the -CF3 group onto the benzene (B151609) ring. Classical methods for this transformation have been established for decades and remain fundamental in organofluorine chemistry.

Classical Trifluoromethylation Approaches for Benzotrifluorides

The most established and classical route to synthesizing benzotrifluorides involves a two-step process starting from a methylarene (e.g., toluene). First, the methyl group is exhaustively chlorinated to the trichloromethyl (-CCl3) group using reagents like chlorine gas under UV irradiation. acs.org The resulting benzotrichloride derivative is then treated with a fluorinating agent to exchange the chlorine atoms for fluorine.

This second step is a variation of the Swarts reaction. acs.orgwikipedia.org Historically, antimony trifluoride (SbF3), often with a catalytic amount of antimony pentachloride (SbCl5), was the reagent of choice. wikipedia.org In modern industrial applications, anhydrous hydrogen fluoride (HF) has largely replaced antimony fluorides due to cost and environmental concerns. wikipedia.org This fluorination can be performed in either the liquid phase under pressure or in the gas phase over a catalyst, as described previously. epo.orggoogleapis.com This classical approach provides a robust and scalable pathway to the core benzotrifluoride structure, upon which further functionalization, such as regioselective halogenation and halogen exchange, can be performed to yield complex targets like 3-Chloro-2,6-difluorobenzotrifluoride.

Modern Catalytic Trifluoromethylation Methods

Visible-light photoredox catalysis has emerged as a powerful tool for aromatic trifluoromethylation. mdpi.com This methodology utilizes photocatalysts, such as ruthenium or iridium complexes, that become potent oxidants or reductants upon excitation with visible light. mdpi.commcgill.ca The excited photocatalyst can then engage with a trifluoromethyl source, like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or Togni reagents, to generate a trifluoromethyl radical (•CF₃). mdpi.comresearchgate.net This highly reactive radical adds to the aromatic ring, and subsequent steps, typically involving oxidation and deprotonation, yield the trifluoromethylated arene. mdpi.com A key advantage of this method is its mildness and tolerance for various functional groups, allowing for trifluoromethylation of already substituted aromatic systems without requiring pre-activation. mdpi.commcgill.ca

Copper-catalyzed cross-coupling reactions represent another cornerstone of modern trifluoromethylation. nih.gov These methods typically involve the coupling of an aryl halide or boronic acid with a trifluoromethylating agent. While not a direct C-H functionalization, these protocols are highly effective for selectively introducing a CF₃ group at a specific position. Advances in ligand design and understanding of copper's catalytic cycle have led to highly efficient systems for creating Ar-CF₃ bonds. nih.gov

The table below summarizes key aspects of these modern catalytic methods.

Table 1: Comparison of Modern Catalytic Trifluoromethylation Methods

| Methodology | Catalyst Type | Common CF₃ Source | Key Advantages | Typical Reaction Conditions |

|---|---|---|---|---|

| Visible-Light Photoredox Catalysis | Ruthenium (Ru) or Iridium (Ir) complexes, Organic dyes | CF₃SO₂Cl, CF₃I, Togni reagents, Sodium triflinate | Mild conditions, High functional group tolerance, Suitable for late-stage functionalization | Visible light irradiation, Room temperature, Organic solvent |

Multi-step Synthetic Sequences and Strategic Retrosynthesis of Complex Fluorinated Aromatics

The synthesis of polysubstituted fluorinated aromatics such as this compound often necessitates intricate, multi-step sequences. The strategic planning of these routes, or retrosynthesis, involves logically disconnecting the target molecule into simpler, commercially available starting materials. This approach allows chemists to navigate challenges of regioselectivity and functional group compatibility.

A classic and powerful sequence in aromatic chemistry involves the use of a nitro group as a synthetic handle. This three-step process—nitration, reduction, and diazotization—provides access to a wide array of functionalities that are otherwise difficult to introduce directly.

Nitration: An aromatic ring is first treated with a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to install a nitro (-NO₂) group. The position of nitration is governed by the directing effects of the substituents already present on the ring.

Reduction: The nitro group is then reduced to a primary amine (-NH₂). This transformation is typically achieved with high efficiency using methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl).

Diazotization and Substitution: The resulting aniline (B41778) derivative is treated with a source of nitrous acid (e.g., NaNO₂ in acidic solution) to form a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be replaced by various substituents through reactions like the Sandmeyer reaction (using copper(I) halides to introduce -Cl, -Br) or the Schiemann reaction (using HBF₄ and heat to introduce -F). google.com

This sequence is particularly valuable in the synthesis of complex halogenated benzotrifluorides, where direct halogenation might lack regioselectivity or be incompatible with existing groups. For instance, a chloro substituent can be precisely installed on a pre-existing fluorinated benzotrifluoride framework by first introducing a nitro group at the desired position, followed by reduction and a Sandmeyer reaction. google.comgoogle.com

In the synthesis of complex molecules, it is sometimes advantageous to use a halogen as a blocking group or a directing group, only to remove it at a later stage. Selective dehalogenation, particularly hydrodehalogenation, is the process of replacing a carbon-halogen bond with a carbon-hydrogen bond. researchgate.netnih.gov This strategy is critical for accessing substitution patterns that are not directly achievable.

The reactivity of carbon-halogen bonds towards catalytic hydrodehalogenation typically follows the order C-I > C-Br > C-Cl > C-F. nih.gov This differential reactivity allows for the selective removal of one type of halogen in the presence of another. For example, a chlorine atom can often be removed from a molecule containing both chlorine and fluorine atoms without affecting the more robust C-F bonds.

Catalytic hydrodehalogenation is commonly performed using hydrogen gas (H₂) and a heterogeneous catalyst, such as rhodium on alumina (B75360) (Rh/Al₂O₃) or palladium on carbon (Pd/C), under mild conditions. nih.gov The choice of catalyst and reaction conditions can be tuned to achieve the desired selectivity. For polyhalogenated benzotrifluorides, this method can be used to remove a specific chloro or bromo substituent while leaving the trifluoromethyl group and fluoro substituents intact. Research has shown that Rh/Al₂O₃ is a capable catalyst for the complete dehalogenation of polyfluorinated and polychlorinated benzenes in water at ambient temperature and pressure. nih.gov

Table 2: Catalytic Systems for Hydrodehalogenation

| Catalyst System | Hydrogen Source | Selectivity Trend | Typical Conditions |

|---|---|---|---|

| Rh/Al₂O₃ | H₂ (gas) | C-I > C-Br > C-Cl > C-F | Ambient temperature and pressure, Water solvent |

Control of Stereochemistry and Regioselectivity in Synthesis of Halogenated Benzotrifluoride Derivatives

For aromatic compounds like this compound, the primary synthetic challenge lies in controlling regioselectivity—the placement of substituents at specific positions on the benzene ring. Stereochemistry becomes a factor when chiral centers are introduced, for example, in side-chains attached to the aromatic core. mdpi.com

Regioselectivity in the synthesis of halogenated benzotrifluoride derivatives is dictated by the electronic and steric effects of the substituents already on the ring during electrophilic aromatic substitution reactions.

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. It is a powerful deactivating group and a meta-director.

Halogens (-F, -Cl): Fluorine and chlorine are also deactivating due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because their lone pairs of electrons can be donated to the ring through resonance, stabilizing the intermediates for substitution at these positions.

When multiple substituents are present, the final regiochemical outcome of a reaction depends on the interplay of their directing effects. The position of an incoming electrophile is generally guided by the most powerfully activating (or least deactivating) directing group. In a molecule like 2,6-difluorobenzotrifluoride, the fluorine atoms would direct an incoming electrophile (e.g., Cl⁺ in a chlorination reaction) to the positions ortho or para to them. The final product distribution will depend on a complex balance of these electronic influences and steric hindrance from the existing groups. Achieving a single, desired regioisomer often requires multi-step strategies, such as those involving blocking groups or the nitration-reduction-diazotization sequence, to override inherent directing effects. nsf.govgoogle.com

Mechanistic Investigations of Reactions Involving 3 Chloro 2,6 Difluorobenzotrifluoride

Electrophilic Aromatic Substitution (EAS) Mechanisms in Polyhalogenated Aromatics

Influence of Halogen and Trifluoromethyl Substituents on Aromatic Ring Activation and Deactivation

The reactivity of an aromatic ring towards electrophilic attack is significantly influenced by the nature of its substituents. These groups can either activate the ring, making it more susceptible to substitution, or deactivate it, rendering it less reactive compared to benzene (B151609). This influence is primarily governed by a combination of inductive and resonance effects.

The trifluoromethyl group (-CF₃) is a potent deactivating group. nih.gov This is attributed to the strong electron-withdrawing inductive effect of the three highly electronegative fluorine atoms. nih.govminia.edu.eg This effect pulls electron density away from the aromatic ring, reducing its nucleophilicity and thus its reactivity towards electrophiles. wikipedia.orgyoutube.com The -CF₃ group does not possess any electron-donating resonance effect to counteract this strong deactivation. wikipedia.org

In a molecule like 3-Chloro-2,6-difluorobenzotrifluoride, the cumulative effect of these substituents leads to a highly deactivated aromatic ring. The powerful electron-withdrawing nature of the trifluoromethyl group, combined with the inductive effects of the three halogen atoms, significantly diminishes the ring's electron density.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| -CF₃ | Strongly Electron-Withdrawing (-I) | None | Strongly Deactivating |

| -F | Strongly Electron-Withdrawing (-I) | Electron-Donating (+M) | Weakly Deactivating |

| -Cl | Strongly Electron-Withdrawing (-I) | Electron-Donating (+M) | Weakly Deactivating |

Regioselectivity and Site Preference in Electrophilic Attack

The directing influence of substituents on an aromatic ring determines the position at which an incoming electrophile will attack. This regioselectivity is crucial in predicting the products of electrophilic aromatic substitution (EAS) reactions.

Electron-donating groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. wikipedia.orglibretexts.org Conversely, electron-withdrawing groups are generally meta-directors, directing electrophiles to the position two carbons away (meta). minia.edu.egwikipedia.org This is because the carbocation intermediate (the Wheland intermediate or σ-complex) formed during the reaction is most stabilized when the electron-withdrawing group is not directly adjacent to the positive charge. youtube.comlibretexts.org

Halogens are an exception to this general rule. Despite being deactivating groups, they are ortho, para-directors. minia.edu.eglibretexts.org This is due to their ability to donate a lone pair of electrons through resonance, which can stabilize the positive charge of the carbocation intermediate when the attack occurs at the ortho or para positions. libretexts.org

The trifluoromethyl group is a strong meta-director. minia.edu.egyoutube.com The powerful electron-withdrawing nature of the -CF₃ group destabilizes any adjacent positive charge, making the meta position, which avoids this direct destabilization, the most favorable site for electrophilic attack. youtube.comlibretexts.org

In this compound, the directing effects of the substituents are in competition. The two fluorine atoms and the chlorine atom are ortho, para-directors, while the trifluoromethyl group is a meta-director. The positions ortho and para to the halogens are C4 and C5. The position meta to the trifluoromethyl group is C5. Therefore, the C5 position is electronically favored for electrophilic attack due to the converging directing effects of the trifluoromethyl group and the halogens. However, steric hindrance from the adjacent bulky substituents can also play a significant role in determining the final regioselectivity of the reaction. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The Role of the Fluorine Atom Position in Directing and Activating SNAr Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate, known as the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

In polyfluorinated aromatic compounds, fluorine atoms play a dual role. They are excellent activating groups for SNAr due to their strong electron-withdrawing inductive effect, which helps to stabilize the negative charge in the Meisenheimer complex. stackexchange.comcore.ac.uk The position of the fluorine atoms relative to the leaving group is critical in determining the reaction's feasibility and regioselectivity. Fluorine atoms located ortho or para to the leaving group are most effective at stabilizing the intermediate through resonance and inductive effects. core.ac.uklibretexts.org A fluorine atom in the meta position has a less pronounced activating effect. researchgate.net

In this compound, the chlorine atom is the most likely leaving group in an SNAr reaction, as the C-F bond is significantly stronger than the C-Cl bond. wikipedia.org The two fluorine atoms are positioned ortho to the chlorine atom. This positioning strongly activates the C3 position for nucleophilic attack. Additionally, the trifluoromethyl group at the C1 position further activates the entire ring towards nucleophilic substitution.

Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than chloride, bromide, or iodide. wikipedia.orgyoutube.com This is counterintuitive based on the leaving group abilities in SN2 reactions. stackexchange.com The reason for this is that the rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. stackexchange.comlibretexts.org The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

| Position of Fluorine Substituent Relative to Leaving Group | Activating/Deactivating Effect on SNAr |

| Ortho | Strongly Activating |

| Para | Strongly Activating |

| Meta | Weakly Activating |

Transition State Analysis in SNAr of Halogenated Fluorinated Arenes

The transition state in an SNAr reaction is the high-energy point leading to the formation of the Meisenheimer intermediate. Understanding the structure and stability of this transition state is key to predicting reaction rates.

Computational studies have shown that in the transition state of SNAr reactions involving fluoroarenes, there is a significant build-up of negative charge on the aromatic ring and on the departing halogen atom. acs.org The presence of electron-withdrawing groups, such as other fluorine atoms and the trifluoromethyl group in this compound, helps to delocalize and stabilize this developing negative charge, thereby lowering the activation energy of the reaction. nih.gov

The geometry of the transition state is also important. As the nucleophile approaches the carbon atom bearing the leaving group, this carbon begins to change from sp² to sp³ hybridization. The stability of this transition state is influenced by the ability of the substituents to accommodate this change in geometry and electron distribution.

Recent research has also proposed the existence of "concerted SNAr" reactions, where the Meisenheimer complex is not a true intermediate but rather a transition state itself. wikipedia.orgacs.org This is more likely to occur when the stabilization provided by the electron-withdrawing groups is not exceptionally strong. However, for a highly activated substrate like this compound, the stepwise mechanism involving a distinct Meisenheimer intermediate is generally considered to be the operative pathway.

Radical and Organometallic Reaction Pathways

While electrophilic and nucleophilic substitution are the most common reaction pathways for aromatic compounds, radical and organometallic reactions also offer unique avenues for the functionalization of molecules like this compound.

Radical reactions involving halogenated aromatic compounds can be initiated by various methods, including photolysis, radiolysis, or the use of radical initiators. These reactions can lead to the substitution of the halogen atoms or other functional groups. For instance, the Sandmeyer reaction, which involves the conversion of a diazonium salt to a halide, proceeds through a radical mechanism. wikipedia.org

Organometallic chemistry provides a powerful toolkit for the transformation of C-X bonds (where X is a halogen) into new C-C or C-heteroatom bonds. Transition-metal-mediated cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are widely used for this purpose. In the context of this compound, the C-Cl bond is the most likely site for oxidative addition to a low-valent transition metal catalyst, such as a palladium(0) or nickel(0) complex. This would form an organometallic intermediate that could then undergo further reaction with a suitable coupling partner.

Transition metals can also be employed to mediate nucleophilic aromatic substitution reactions. osti.gov In these cases, the metal coordinates to the aromatic ring, withdrawing electron density and making it more susceptible to nucleophilic attack. This approach can expand the scope of SNAr to include less activated substrates and weaker nucleophiles. osti.gov

| Reaction Type | Key Features | Potential Application to this compound |

| Radical Substitution | Involves radical intermediates, often initiated by light or radical initiators. | Substitution of the chlorine atom. |

| Transition-Metal-Catalyzed Cross-Coupling | Forms new C-C or C-heteroatom bonds at the site of a halogen. | Functionalization at the C-Cl bond. |

| Transition-Metal-Mediated SNAr | Metal coordination activates the aromatic ring towards nucleophilic attack. | Facilitating substitution with a wider range of nucleophiles. |

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Transition metal catalysis is a cornerstone for the functionalization of aryl halides. For a substrate like this compound, the primary site for cross-coupling reactions is expected to be the carbon-chlorine (C-Cl) bond, which is significantly more reactive than the carbon-fluorine (C-F) bonds in typical catalytic cycles (e.g., involving Pd, Ni, or Cu).

The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) at the C-Cl position would proceed through three key steps:

Oxidative Addition: A low-valent transition metal complex, typically Pd(0), inserts into the C-Cl bond to form a high-valent Aryl-Pd(II)-Cl intermediate.

Transmetalation (for coupling with organometallic reagents) or Carbometalation/β-Hydride Elimination (for Heck reactions): The second coupling partner is introduced to the palladium center.

Reductive Elimination: The two coupled fragments are expelled from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Functionalization of the highly inert C-F bonds is more challenging and typically requires specialized conditions, such as the use of specific ligands, directing groups, or highly reactive reagents. researchgate.net

Activation of Carbon-Fluorine Bonds in Polyfluoroarenes

The activation of C-F bonds in polyfluoroarenes is a subject of intensive research due to the high bond dissociation energy of the C-F bond. researchgate.net For this compound, the C-F bonds are ortho to the potent -CF₃ group, making them particularly strong and sterically hindered. Mechanistic pathways for C-F activation can be broadly categorized.

Transition Metal-Mediated Activation: This often involves the oxidative addition of a low-valent, electron-rich metal center to the C-F bond. researchgate.net However, this step is thermodynamically and kinetically challenging. An alternative pathway involves β-fluoride elimination from a β-fluoro alkylmetal intermediate, which is a common step in the functionalization of gem-difluoroalkenes. nih.gov

Lewis Acid-Promoted Activation: Strong Lewis acids can coordinate to the fluorine atom, polarizing the C-F bond and facilitating its cleavage to generate a carbocationic intermediate.

Radical-Based Activation: Single-electron transfer (SET) to the polyfluoroarene can generate a radical anion. rsc.org This intermediate can then fragment by eliminating a fluoride ion to produce an aryl radical, which can be trapped by other reagents. rsc.org Photocatalysis has emerged as a powerful tool for initiating such SET processes under mild conditions. springernature.com

Dual C-F bond activation on a single aromatic ring has also been observed, for instance in the reaction of hexafluorobenzene (B1203771) with boron atoms, which proceeds through radical intermediates. nih.gov

Table 1: Comparison of C-F Bond Activation Mechanisms

| Activation Method | Key Intermediate(s) | Driving Force | Typical Reagents/Conditions |

| Transition Metal | Organometallic complex (e.g., LₙM(Ar)(F)) | Oxidative Addition / Reductive Elimination | Pd(0), Ni(0), Rh(I) complexes with specific ligands |

| Lewis Acid | Carbocation (Ar⁺) | Fluoride abstraction | Strong Lewis acids (e.g., B(C₆F₅)₃, AlCl₃) |

| Radical/Photocatalysis | Radical anion (Ar-F˙⁻), Aryl radical (Ar˙) | Single Electron Transfer (SET) | Photocatalysts (e.g., Ru(bpy)₃²⁺), chemical reductants |

| Frustrated Lewis Pair | Zwitterionic adduct | Cooperative activation | Sterically hindered Lewis acids and bases |

Mechanisms of Aryl-Trifluoromethyl Bond Formation

The aryl-trifluoromethyl bond is a key structural motif in many pharmaceuticals and agrochemicals. While this compound already contains this bond, understanding its formation is crucial for the synthesis of such compounds. A prominent mechanism for forging this bond is the reductive elimination from a high-valent palladium complex. nih.govacs.org

Detailed experimental and computational studies have shown that an Aryl–CF₃ bond can be formed from a Pd(IV) intermediate. nih.gov The proposed mechanism involves:

Oxidation of a (L)Pd(II)(Aryl)(CF₃) complex to a (L)Pd(IV)(Aryl)(CF₃)(X)(Y) species.

Pre-equilibrium dissociation of a ligand (e.g., triflate) to form a five-coordinate cationic Pd(IV) intermediate.

Reductive elimination from this intermediate to form the Aryl-CF₃ bond and a Pd(II) complex.

Computational studies, specifically Density Functional Theory (DFT), reveal that in the transition state for this reductive elimination, the CF₃ group acts as an electrophile while the aryl ligand serves as the nucleophilic partner. acs.org

Characterization of Radical Intermediates in Fluorination and Functionalization Processes

Radical reactions provide a powerful avenue for the functionalization of polyfluoroarenes. fluorine1.ru The interaction of a radical species with a polyfluoroaromatic ring typically proceeds via the formation of a polyfluorinated cyclohexadienyl radical, also known as a radical σ-complex. fluorine1.ru The fate of this intermediate dictates the reaction outcome.

For polyfluoroarenes, these radical σ-complexes can undergo several transformations:

Dimerization: This is often a predominant pathway for polyfluorinated radical σ-complexes. fluorine1.ru

Fluorine Atom Elimination: Aromatization can occur through the loss of a fluorine atom, resulting in a net substitution reaction. This process is often referred to as homolytic aromatic substitution.

Isomerization: A 1,2-shift of a fluorine atom has been observed in polyfluorinated cyclohexadienyl radicals. fluorine1.ru

The generation of the initial radical can be achieved through various methods, including photoredox catalysis, decarboxylation of carboxylic acids, or the use of radical initiators. wikipedia.orgsciengine.com The characterization of these transient radical intermediates often relies on spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can provide structural information about the paramagnetic species involved.

Acid-Catalyzed Transformations and Rearrangements of Fluorinated Organic Substrates

The strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group in this compound can influence its behavior under acidic conditions. The hydrolysis of the benzotrifluoride (B45747) group to a benzoic acid is a well-known transformation that can be catalyzed by strong acids, although it typically requires harsh conditions. acs.org

Furthermore, C-F bonds can be activated by strong Brønsted or Lewis acids. A more subtle form of acid catalysis involves hydrogen bonding. For instance, self-assembled resorcinarene (B1253557) capsules, which have an ordered array of water molecules, can activate C-F bonds by acting as hydrogen-bond donors. frontiersin.org This activation can lead to the formation of carbocation intermediates, which can then undergo elimination, cyclization, or nucleophilic attack. frontiersin.org For a substrate like this compound, such activation could potentially occur at one of the C-F bonds, although the C-Cl bond remains a more likely site for nucleophilic attack.

Computational Elucidation of Reaction Mechanisms and Energy Profiles

Given the challenges in isolating and characterizing transient intermediates and transition states, computational chemistry has become an indispensable tool for elucidating reaction mechanisms involving fluorinated compounds. researchgate.net Density Functional Theory (DFT) is widely used to map the potential energy surfaces of reactions, allowing for the calculation of the energies of reactants, products, intermediates, and transition states. nih.govresearchgate.net

For reactions involving this compound, computational studies could provide critical insights into:

Regioselectivity: Calculating the activation barriers for reactions at the C-Cl versus the C-F positions can predict the most likely site of reaction under various conditions.

Mechanism Validation: Competing mechanistic pathways, such as concerted versus stepwise processes or radical versus polar mechanisms, can be evaluated by comparing the computed energy profiles. nih.gov

Ligand and Catalyst Design: The effect of different ligands on the activity and selectivity of a transition metal catalyst can be modeled, guiding the rational design of improved catalytic systems. acs.org

Spectroscopic Properties: The properties of proposed intermediates can be calculated to aid in their experimental identification.

Computational analysis has been successfully applied to understand complex processes like Aryl-CF₃ bond-forming reductive elimination and to rationalize the role of additives in catalytic cycles. nih.govmontclair.edu Such studies are essential for developing a predictive understanding of the reactivity of complex molecules like this compound.

Advanced Characterization Techniques for Structural and Electronic Elucidation of 3 Chloro 2,6 Difluorobenzotrifluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Systems

NMR spectroscopy is an indispensable tool for the structural analysis of organofluorine compounds. The presence of fluorine (¹⁹F), in addition to protons (¹H) and carbon-13 (¹³C), provides multiple nuclei for detailed molecular interrogation.

Fluorine-19 (¹⁹F) NMR is exceptionally powerful for analyzing fluorinated compounds due to several key properties of the ¹⁹F nucleus. It has a nuclear spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, with a receptivity about 83% that of ¹H. wikipedia.org A significant advantage of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm, minimizing signal overlap and enhancing spectral resolution compared to ¹H NMR. wikipedia.org

For 3-Chloro-2,6-difluorobenzotrifluoride, the ¹⁹F NMR spectrum is expected to show two distinct signals:

Trifluoromethyl (-CF₃) Group: This group typically appears as a singlet in a proton-decoupled spectrum in the range of -50 to -70 ppm. wikipedia.org

Aromatic Fluorine Atoms (C-F): The two fluorine atoms attached to the benzene (B151609) ring at positions 2 and 6 are chemically equivalent and would produce a single resonance. Their chemical shift is influenced by the other substituents on the ring.

The coupling between the fluorine nuclei and with protons on the aromatic ring provides further structural information.

| Functional Group | Typical Chemical Shift Range (ppm, referenced to CFCl₃) | Reference |

|---|---|---|

| -CF₃ (aromatic) | -50 to -70 | wikipedia.org |

| Aryl-F | -100 to -165 | alfa-chemistry.com |

| -CH₂F | -200 to -220 | wikipedia.org |

While ¹⁹F NMR probes the fluorinated parts of the molecule, ¹H and ¹³C NMR are essential for characterizing the hydrocarbon framework.

¹H NMR: The ¹H NMR spectrum of this compound would show signals corresponding to the two aromatic protons. Due to the asymmetrical substitution pattern, these protons are not chemically equivalent and would appear as two distinct multiplets. The coupling patterns (J-couplings) between the protons and with the adjacent fluorine atoms would be complex but highly informative for confirming the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would display signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (Cl, F, CF₃), which are all electron-withdrawing. The carbon of the -CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms. rsc.org The carbons directly bonded to fluorine will show large C-F coupling constants.

| Nucleus | Expected Signals | Key Features |

|---|---|---|

| ¹⁹F | 2 Signals | One for -CF₃ group, one for the two equivalent Ar-F atoms. |

| ¹H | 2 Signals | Two distinct aromatic protons, showing H-H and H-F coupling. |

| ¹³C | 7 Signals | Six unique aromatic carbons and one for the -CF₃ carbon (quartet). Carbons attached to fluorine will show large C-F coupling. |

Mass Spectrometry for Molecular Structure Confirmation and Isotopic Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₂ClF₅), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) for formula confirmation.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak, which arises from the natural abundance of chlorine isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in two distinct peaks for the molecular ion (M⁺) and its isotopologue (M+2)⁺, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule. nist.gov

| Isotopologue | Mass (Da) | Expected Relative Intensity |

|---|---|---|

| [C₇H₂³⁵ClF₅]⁺ | 213.9761 | 100% |

| [C₇H₂³⁷ClF₅]⁺ | 215.9732 | ~32% |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are vital for verifying the purity of this compound and for separating it from any regioisomers that may be formed during its synthesis. Positional isomers often have very similar physical properties, making their separation challenging. nih.gov

Gas Chromatography (GC): Due to its volatility, GC is a well-suited method for analyzing this compound. The choice of the stationary phase is critical for achieving separation of closely related isomers. jiangnan.edu.cn The development of trifluoromethyl-functionalized stationary phases for GC has shown promise for enhancing the resolution of isomers. jiangnan.edu.cn A GC method coupled with a flame ionization detector (GC-FID) can be developed for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be employed for purity analysis. The separation of isomers can be achieved by optimizing the mobile phase composition and using high-resolution columns. researchgate.net Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the separation and identification of impurities. nih.gov The use of liquid chromatography can reduce matrix effects and improve the reliability of peak intensity information for quantitative analysis. copernicus.org

Electronic and Vibrational Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to:

C-F stretching: Strong absorptions in the 1100-1400 cm⁻¹ region.

C-Cl stretching: Absorptions typically in the 600-800 cm⁻¹ range.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The benzotrifluoride (B45747) chromophore will exhibit characteristic absorption bands in the UV region. The positions and intensities of these bands are influenced by the chloro and fluoro substituents on the aromatic ring.

X-ray Crystallography for Solid-State Structural Determination of Analogues

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself may be challenging, analysis of its solid derivatives or closely related analogues provides invaluable structural information.

For example, the crystal structure of an analogue like 3-chloro-2,4,5-trifluorobenzoic acid reveals precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking. researchgate.net Similarly, crystallographic studies on substituted (trifluoromethyl)benzenes provide insight into how the -CF₃ group influences molecular packing in the solid state. nih.gov This information is crucial for understanding the physical properties of the material and for designing new materials with specific solid-state architectures.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 5.898 |

| b (Å) | 14.913 |

| c (Å) | 14.979 |

| α, β, γ (°) | 90.00 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Trichlorofluoromethane (CFCl₃) |

| 3-chlorobenzotrifluoride |

| 3-chloro-2,4,5-trifluorobenzoic acid |

| (Trifluoromethyl)benzene (Benzotrifluoride) |

| Chlorobenzene |

| 1-chloro-2-(trifluoromethyl)benzene |

Theoretical and Computational Chemistry Studies on 3 Chloro 2,6 Difluorobenzotrifluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and predicting the reactivity of molecules like 3-Chloro-2,6-difluorobenzotrifluoride. By approximating the electron density of the system, DFT methods can accurately compute various molecular properties, including geometric parameters, vibrational frequencies, and energies of frontier molecular orbitals (HOMO and LUMO). globalresearchonline.net For substituted benzotrifluorides, DFT calculations are instrumental in understanding how the combination of chloro, fluoro, and trifluoromethyl substituents modulates the electron distribution on the aromatic ring, thereby influencing its chemical behavior. researchgate.net

Prediction of Redox Potentials in Trifluoromethyl-Containing Compounds

The trifluoromethyl group significantly impacts the electronic properties of aromatic compounds, and its presence in this compound is expected to influence its redox behavior. Quantum-chemical methods, particularly DFT, are powerful tools for predicting the redox potentials of such molecules. sciengine.comsciengine.comoriprobe.com An oxidation or reduction process is often a key step in many chemical transformations. researchgate.net The ωB97X-D functional, for instance, has been identified as a reliable method for calculating ionization potentials, electron affinities, and, consequently, the one-electron absolute redox potentials of a wide range of trifluoromethyl-containing compounds in solution. sciengine.comsciengine.comoriprobe.com

Computational screening using DFT can efficiently identify promising candidates for applications like organic redox flow batteries by calculating redox potentials for a vast number of molecules. canterbury.ac.nz The accuracy of these predictions is often benchmarked against experimental data, with methods like B3LYP in conjunction with a polarizable continuum model (PCM) for solvation showing good correlation. canterbury.ac.nzmdpi.com For this compound, these computational approaches can provide valuable estimates of its oxidation and reduction potentials, offering insight into its stability and potential involvement in single-electron transfer (SET) processes. researchgate.net

Below is a representative table illustrating the type of data generated from DFT calculations for predicting redox potentials of substituted benzotrifluorides, based on established methodologies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Calculated E_red (V vs. SHE) |

| Benzotrifluoride (B45747) | -7.52 | -0.89 | -2.65 |

| 2-Chlorobenzotrifluoride | -7.68 | -1.15 | -2.48 |

| This compound | -7.95 | -1.54 | -2.21 |

| 2,6-Difluorobenzotrifluoride | -7.81 | -1.32 | -2.33 |

| Note: The values for this compound are hypothetical, included for illustrative purposes to demonstrate the output of such a computational study. |

Elucidation of Reaction Transition States and Reaction Coordinate Analysis

Understanding the mechanism of a chemical reaction requires detailed knowledge of the potential energy surface, particularly the structures and energies of transition states. DFT calculations are extensively used to locate transition state geometries and perform reaction coordinate analysis, which maps the energetic pathway from reactants to products. For reactions involving halogenated aromatic compounds, such as nucleophilic aromatic substitution, these calculations can clarify the influence of substituents on activation barriers. numberanalytics.com

For this compound, DFT can be employed to model potential reactions, such as the displacement of a halogen atom. By calculating the energies of intermediates and transition states, researchers can predict the most likely reaction pathway and determine the rate-limiting step. This information is crucial for designing synthetic routes and understanding the compound's reactivity profile. prensipjournals.com

Quantum Chemical Modeling of Aromaticity and Substituent Effects on Reactivity

Quantum chemical modeling provides deep insights into how the aromatic character of the benzene (B151609) ring in this compound is affected by its substituents. vub.be The presence of highly electronegative fluorine and chlorine atoms, along with the strongly electron-withdrawing trifluoromethyl group, significantly alters the electron density of the ring. numberanalytics.comlibretexts.org These substituent effects are a primary determinant of the molecule's reactivity in processes like electrophilic or nucleophilic aromatic substitution. libretexts.orgnumberanalytics.com

The chloro, fluoro, and trifluoromethyl groups are all considered deactivating for electrophilic aromatic substitution due to their inductive electron-withdrawing effects. libretexts.org The trifluoromethyl group is a particularly strong deactivator and a meta-director. libretexts.org Quantum chemical calculations can quantify these effects by modeling the molecular electrostatic potential (MEP) and calculating atomic charges, which reveal the most electron-deficient (electrophilic) and electron-rich (nucleophilic) sites on the molecule. nih.govprensipjournals.com Such analyses are critical for predicting the regioselectivity of potential reactions. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions and Conformations

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. For this compound, MD simulations can reveal preferred conformational states and the nature of intermolecular interactions in condensed phases. Fluorine substitution is known to have a profound impact on molecular conformation. nih.govsoton.ac.uk

MD simulations, which rely on force fields to describe the forces between atoms, can model how molecules of this compound would pack in a solid or interact in a liquid. biorxiv.org These simulations can elucidate the role of non-covalent interactions, such as dipole-dipole interactions and halogen bonding, which are influenced by the molecule's highly polarized C-F and C-Cl bonds. Understanding these interactions is key to predicting physical properties like melting point, boiling point, and solubility.

Quantitative Structure-Reactivity Relationships (QSRR) in Halogenated Benzotrifluorides

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. For a class of compounds like halogenated benzotrifluorides, QSRR studies can be developed to predict the reactivity of new, untested molecules based on calculated structural or electronic descriptors.

These descriptors, often derived from quantum chemical calculations, can include parameters such as atomic charges, dipole moments, HOMO/LUMO energies, and steric factors. nih.gov By establishing a statistical relationship between these descriptors and an observed measure of reactivity (e.g., a reaction rate constant) for a training set of molecules, a predictive model can be constructed. Such a model would be valuable for screening large libraries of related compounds for desired reactivity profiles without the need for extensive experimental work.

Computational Approaches for Exploring Chemical Space and Synthetic Pathway Feasibility

Modern computational chemistry offers tools to explore the vast "chemical space" of molecules related to this compound. nih.gov By systematically modifying the structure—for instance, by changing the position or type of halogen substituents—computational methods can generate and evaluate large numbers of virtual compounds. nih.gov This exploration can identify novel structures with potentially enhanced properties.

Furthermore, computational tools can assess the feasibility of synthetic pathways. hokudai.ac.jp By simulating proposed reaction steps and calculating their thermodynamic and kinetic parameters, chemists can evaluate the likelihood of a synthesis being successful before committing resources in the laboratory. sciencedaily.com For a complex target like this compound, computational analysis can help optimize reaction conditions and identify potential side reactions, thereby streamlining the synthetic process.

Synthetic Applications of 3 Chloro 2,6 Difluorobenzotrifluoride As a Versatile Building Block

Role in the Synthesis of Complex Organic Molecules

3-Chloro-2,6-difluorobenzotrifluoride is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of more complex organic molecules, particularly those relevant to the pharmaceutical and agrochemical industries. Its utility stems from the distinct reactivity of its substituents: a chloro group amenable to cross-coupling reactions, and the fluorine and trifluoromethyl groups that modulate the electronic properties of the benzene (B151609) ring.

The primary role of this compound is as a scaffold, introducing a trifluoromethyl-dihalophenyl moiety into larger molecular structures. The chlorine atom at the 3-position is the principal site for synthetic modification. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for constructing the complex carbon skeletons of modern pharmaceuticals and other functional organic materials. For instance, the chlorine can be substituted by various organic groups through Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig amination (using amines) reactions.

The strong electron-withdrawing nature of the two fluorine atoms and the trifluoromethyl group significantly influences the reactivity of the aromatic ring. This electronic effect can enhance the rate and efficiency of certain nucleophilic substitution and cross-coupling reactions at the C-Cl bond. This high degree of fluorination also imparts specific properties to the final molecules, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities to biological targets, which are highly desirable traits in drug discovery.

| Reaction Type | Coupling Partner | Bond Formed | Typical Product Substructure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | C-C | Fluorinated biaryl or alkyl-aryl systems |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Fluorinated diaryl or alkyl-aryl amines |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Fluorinated aryl alkynes |

| Heck Coupling | Alkene | C-C (sp2) | Fluorinated stilbenes and related structures |

Precursor for Advanced Fluorinated Aromatic and Heterocyclic Systems

Beyond simple elaboration, this compound is a key starting material for constructing more elaborate fluorinated aromatic and heterocyclic systems. researchgate.net The development of novel and effective pathways to synthesize fluorinated nitrogen heterocycles is a significant task in medicinal chemistry. researchgate.net Many modern drugs feature heterocyclic fragments in their structures. researchgate.net

The initial functionalization at the chloro position can be strategically designed to enable subsequent cyclization reactions. For example, a coupling reaction can introduce a side chain containing a reactive functional group. This group can then react with one of the adjacent fluorine atoms or a C-H position on the ring in an intramolecular fashion to form a new ring system.

One common strategy involves a nucleophilic aromatic substitution (SNAr) reaction. After an initial modification, a suitably positioned nucleophile on the side chain can displace one of the ortho-fluorine atoms to form a fused heterocyclic ring. The strong electron-withdrawing effect of the remaining fluorine and trifluoromethyl groups facilitates this type of reaction. This approach has been used to synthesize a variety of fluorinated heterocycles, including quinolines, benzothiazoles, and benzimidazoles, which are privileged scaffolds in drug discovery.

Another approach involves a two-step sequence where a cross-coupling reaction is followed by a transition-metal-catalyzed C-H activation/cyclization. This allows for the construction of polycyclic aromatic and heterocyclic systems that would be difficult to access through other methods. The unique substitution pattern of the starting material guides the regioselectivity of these transformations, enabling the synthesis of precisely substituted, advanced molecular architectures.

| Initial Reaction | Subsequent Reaction | Resulting Heterocyclic Core | Key Feature |

|---|---|---|---|

| Buchwald-Hartwig Amination with 2-aminopyridine | Intramolecular C-H amination | Fluorinated Carboline | Formation of a new six-membered nitrogen-containing ring |

| Suzuki Coupling with 2-formylphenylboronic acid | Intramolecular condensation/cyclization | Fluorinated Dibenzofuran derivative | Formation of a new five-membered oxygen-containing ring |

| Sonogashira Coupling with a propargyl alcohol | Intramolecular hydroalkoxylation | Fluorinated Furan-fused Benzene | Metal-catalyzed cyclization onto the alkyne |

Strategies for Late-Stage Functionalization in Fluorinated Scaffolds

Late-stage functionalization refers to the introduction of new chemical groups into a complex molecule at a late step in its synthesis. This strategy is highly valuable in drug discovery for rapidly creating analogues of a lead compound. For scaffolds derived from this compound, the remaining C-H bonds on the aromatic ring are targets for such modifications. Palladium-catalyzed C-H activation has emerged as a powerful tool for these transformations, enabling the conversion of C-H bonds into diverse functional groups with high regioselectivity. nih.gov

The electronic environment of the aromatic ring, heavily influenced by the fluorine and trifluoromethyl substituents, dictates the reactivity of the C-H bonds. Directed metalation is a key strategy, where a directing group guides a metal catalyst or an organometallic reagent to a specific C-H bond, typically in the ortho position. uwindsor.caharvard.edu While the parent molecule lacks a strong directing group, derivatives synthesized via functionalization of the chlorine atom can incorporate such groups.

For instance, if the chlorine is replaced by an amide or an oxazoline (B21484) group, these can direct lithiation or a transition metal to the C-H bond at the 4-position. harvard.edu This activated position can then react with a variety of electrophiles to introduce new substituents like alkyl, aryl, or silyl (B83357) groups. This approach allows for the selective functionalization of a specific C-H bond, preserving the rest of the molecular architecture. These methods provide strategic options for optimizing drug candidates by fine-tuning their structure and properties. nih.gov

Development of Novel Synthetic Reagents and Reactive Intermediates

This compound can be used to generate novel reagents and highly reactive intermediates for specialized synthetic applications. The combination of a displaceable chlorine atom and strongly electron-withdrawing groups allows for the formation of organometallic reagents and other reactive species.

One important application is the generation of organometallic reagents. The C-Cl bond can undergo metal-halogen exchange with strong bases like n-butyllithium or form Grignard reagents upon treatment with magnesium. The resulting organolithium or organomagnesium species are potent nucleophiles. These newly formed reagents, bearing the 2,6-difluoro-3-(trifluoromethyl)phenyl moiety, can then be used to attack a wide range of electrophiles, such as aldehydes, ketones, and esters, to create new carbon-carbon bonds.

Furthermore, the structure is suitable for the generation of a highly reactive benzyne (B1209423) intermediate. By treating a derivative of the parent compound with a strong base, elimination of a proton and a leaving group (such as the fluorine at the 2-position) can occur, leading to the formation of a strained, short-lived aryne. This 4-chloro-3,5-difluoro-6-(trifluoromethyl)benzyne intermediate can be trapped in situ with various dienes or other nucleophiles in cycloaddition reactions (e.g., Diels-Alder) to rapidly construct complex, polycyclic fluorinated molecules. The electronic nature of the substituents on the benzyne heavily influences its reactivity and the regioselectivity of the cycloaddition.

| Intermediate/Reagent Type | Method of Generation | Subsequent Reaction Type | Example Application |

|---|---|---|---|

| Organolithium Reagent | Metal-halogen exchange (e.g., with n-BuLi) | Nucleophilic addition | Reaction with an aldehyde to form a secondary alcohol |

| Grignard Reagent | Reaction with magnesium metal | Nucleophilic addition/substitution | Coupling with an acyl chloride to form a ketone |

| Benzyne Intermediate | Elimination from a suitable precursor | [4+2] Cycloaddition (Diels-Alder) | Trapping with furan (B31954) to form a polycyclic ether |

Future Directions and Emerging Research Avenues

Innovations in Sustainable and Green Chemistry Approaches for Fluorinated Compound Synthesis

The synthesis of organofluorine compounds, including 3-Chloro-2,6-difluorobenzotrifluoride, has traditionally relied on methods that can be energy-intensive and may utilize hazardous reagents. dntb.gov.uaresearchgate.net The future of its synthesis is geared towards more sustainable and environmentally benign processes.

Key Research Thrusts:

Electrochemical and Photochemical Fluorination: These methods are gaining traction as they often operate under mild conditions, reducing energy consumption and the need for harsh chemical reagents. numberanalytics.com Future research could focus on developing selective electrochemical or photochemical routes to introduce fluorine at specific positions on the benzotrifluoride (B45747) core, potentially offering a more sustainable alternative to classical methods.

Flow Chemistry for Enhanced Safety and Efficiency: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Applying flow chemistry to the synthesis of this compound could minimize the handling of potentially hazardous intermediates and reagents.

Bio-inspired and Enzymatic Fluorination: While still a nascent field, the use of enzymes or biomimetic catalysts for selective fluorination is a significant long-term goal. nih.gov Research into fluorinase enzymes and their application in non-natural substrates could one day lead to highly selective and green synthetic pathways for complex fluorinated aromatics. nih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Energy Input | Often high temperature and pressure | Lower energy, ambient conditions |

| Reagents | Can involve hazardous materials | Use of less toxic, recyclable reagents |

| Solvents | Often chlorinated or volatile organic solvents | Greener solvents (e.g., ionic liquids, water) or solvent-free conditions |

| Selectivity | May require multiple protection/deprotection steps | Potentially higher selectivity, reducing waste |

| Safety | Risks associated with batch processing | Enhanced safety through flow chemistry and milder conditions |

Development of Highly Selective and Efficient Catalytic Systems for C-F and C-Cl Transformations

The presence of both C-F and C-Cl bonds in this compound presents both a challenge and an opportunity for selective functionalization. The development of advanced catalytic systems is crucial for harnessing this potential.

Catalytic Advancements:

Selective C-Cl Bond Activation: The C-Cl bond is generally more reactive than the C-F bond, making it a prime target for catalytic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future research will likely focus on developing catalysts with even higher selectivity to functionalize the C-Cl position without disturbing the C-F bonds.

Catalytic C-F Bond Activation: While more challenging due to the high bond energy, the activation of C-F bonds is a burgeoning area of research. mdpi.comresearchgate.net The development of transition-metal catalysts (e.g., based on nickel, palladium, or copper) that can selectively cleave and functionalize the C-F bonds in the presence of a C-Cl bond would open up new synthetic pathways from this compound. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.gov This approach could be applied to novel transformations of this compound, potentially enabling reactions that are not feasible with traditional thermal methods. nih.gov

Advanced Computational Tools for Rational Design and Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental efforts.

Impact of Computational Chemistry:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of this compound and predict the most likely sites for electrophilic, nucleophilic, or radical attack. This can help in designing selective synthetic transformations.

Rational Catalyst Design: Computational modeling can aid in the design of new catalysts with enhanced activity and selectivity for C-Cl or C-F bond functionalization. By understanding the catalyst-substrate interactions at a molecular level, more efficient catalytic systems can be developed.

Machine Learning and AI in Synthesis Planning: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations or to propose novel synthetic routes. nih.gov In the future, such tools could be used to devise the most efficient and sustainable synthesis for this compound and its derivatives. nih.gov

Exploration of Novel Reactivity Modes and Synthetic Transformations for Halogenated Benzotrifluorides

The unique electronic properties conferred by the trifluoromethyl group and multiple halogen substituents on this compound suggest that it may exhibit novel reactivity.

Future Research Directions:

Ortho-Directed Functionalization: The fluorine atoms at the 2- and 6-positions could potentially direct metallation or other functionalization reactions to the adjacent carbon atoms, although the steric hindrance might be a factor.

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the CF3 group and the fluorine atoms can activate the aromatic ring towards nucleophilic attack. Investigating the regioselectivity of SNAr reactions with various nucleophiles could lead to the synthesis of a diverse range of derivatives.

Synthesis of Novel Fluorinated Heterocycles: Halogenated benzotrifluorides can serve as precursors for the synthesis of complex fluorine-containing heterocyclic compounds, which are of significant interest in medicinal chemistry. tus.ac.jp

Table 2: Potential Novel Transformations of this compound

| Reaction Type | Potential Reagents | Potential Product Class | Significance |

| Selective C-Cl Cross-Coupling | Boronic acids, alkynes, amines with Pd or Ni catalysts | Arylated, alkynylated, or aminated difluorobenzotrifluorides | Access to a wide range of functionalized building blocks |

| Selective C-F Functionalization | Organometallic reagents with specialized catalysts | Chloro-fluoro-functionalized benzotrifluorides | New avenues for creating highly substituted aromatics |

| Regioselective SNAr | Alkoxides, thiolates, amines | Ether, thioether, or amine substituted derivatives | Synthesis of diverse compounds for biological screening |

| Directed C-H Activation | Transition metal catalysts with directing groups | Functionalization at specific C-H positions | Efficient and atom-economical synthesis of derivatives |

Q & A

Q. What are the recommended synthetic pathways for 3-Chloro-2,6-difluorobenzotrifluoride and its derivatives?

- Methodological Answer : The compound can be synthesized via halogen-exchange reactions or electrophilic substitution. For derivatives like 3-Chloro-2,6-difluorobenzoyl chloride (CAS 261762-43-0), Friedel-Crafts acylation using AlCl₃ as a catalyst is effective. For benzylamine derivatives (e.g., CAS 261762-46-3), reductive amination of the corresponding aldehyde with NaBH₃CN under inert conditions is recommended. Purity (>95%) should be verified via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How should researchers handle safety protocols for halogenated benzotrifluorides?

- Methodological Answer : Follow OSHA and EPA guidelines for halogenated aromatics:

- Personal Protective Equipment (PPE) : Impervious gloves, face shields, and respiratory protection (e.g., NIOSH-approved N95 masks) .

- Ventilation : Use fume hoods with ≥100 fpm airflow.

- Spill Management : Neutralize spills with activated charcoal or vermiculite, then dispose as hazardous waste .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

- Methodological Answer :

- GC-MS : For volatile impurities (column: DB-5MS, He carrier gas).

- ¹⁹F NMR : To confirm fluorine substitution patterns (reference: CFCl₃ at 0 ppm).

- XRD : For crystalline derivatives (e.g., benzylamine salts) to resolve Cl/F positional isomerism .

Advanced Research Questions

Q. How can conflicting spectroscopic data for positional isomers of this compound be resolved?

- Methodological Answer : Discrepancies in ¹H NMR (e.g., coupling constants for ortho-F vs. meta-Cl) require DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts. Cross-validate with 2D NOESY to confirm spatial proximity of substituents. For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹³C at C2) to track electronic effects .

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalyst system in toluene at 110°C for aryl-Cl activation.

- Suzuki-Miyaura Coupling : Replace Cl with Bpin via Miyaura borylation (Pd(dppf)Cl₂, KOAc, 80°C), then react with aryl halides .

- Challenges : Fluorine’s electron-withdrawing effect may deactivate the ring; adjust ligand ratios (e.g., 1:1.2 Pd:ligand) to enhance turnover .

Q. How do surface interactions of this compound affect its stability in environmental chemistry studies?

- Methodological Answer : Indoor/outdoor surface adsorption can be quantified via microscale thermogravimetric analysis (μ-TGA) . Pre-adsorb the compound onto SiO₂ or TiO₂ surfaces, then monitor desorption at 25–150°C. Use ToF-SIMS to detect degradation products (e.g., HF release) under UV exposure. Compare with computational models (e.g., COSMO-RS) to predict partitioning coefficients .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points for derivatives like 3-Chloro-2,6-difluorophenol (CAS 261762-51-0)?

- Methodological Answer : Variations may arise from polymorphism or residual solvents. Perform:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.